CYP1A2/CYP2C19 Dual High-Potency Inhibition with >65-Fold Selectivity over CYP2D6
1-(4-Butoxy-phenyl)-1H-imidazole exhibits exceptionally potent inhibition of both CYP1A2 and CYP2C19 (IC50 = 7 nM each) while displaying 66-fold lower potency against CYP2D6 (IC50 = 460 nM), creating a distinctive selectivity window not observed in most therapeutic imidazoles [1]. For comparison, the antifungal imidazole miconazole shows CYP1A2 IC50 of approximately 4,550 nM in human liver microsomes—roughly 650-fold less potent than the butoxy compound against this isozyme [2]. The compound also discriminates between CYP2C9 (IC50 = 96 nM) and CYP2C19 (IC50 = 7 nM), a 13.7-fold difference that is uncommon among 1-substituted imidazoles [1].
| Evidence Dimension | CYP isozyme inhibition potency and selectivity ratio |
|---|---|
| Target Compound Data | CYP1A2 IC50 = 7 nM; CYP2C19 IC50 = 7 nM; CYP2C9 IC50 = 96 nM; CYP3A4 IC50 = 348 nM; CYP2D6 IC50 = 460 nM |
| Comparator Or Baseline | Miconazole: CYP1A2 IC50 ≈ 4,550 nM; CYP2C9 IC50 ≈ 1,200 nM (human liver microsomes); Clotrimazole: CYP3A4 IC50 < 300 nM but broader CYP inhibition; General 1-substituted imidazoles: CYP2D6/CYP1A2 inhibition typically correlated and non-selective at MW < 300 [2] |
| Quantified Difference | 66-fold selectivity CYP1A2 vs CYP2D6 (7 nM vs 460 nM); ~650-fold greater CYP1A2 potency vs miconazole; 13.7-fold selectivity CYP2C19 vs CYP2C9 |
| Conditions | Recombinant human CYP enzymes; inhibition assay conditions as curated in ChEMBL from Taisho Pharmaceutical data (PubMed ID 14640550) |
Why This Matters
This specific CYP inhibition signature enables researchers to use the compound as a highly potent dual CYP1A2/CYP2C19 inhibitor with a built-in negative control (CYP2D6) in the same molecule, reducing the need for multiple reference inhibitors in drug metabolism studies.
- [1] BindingDB, Entry BDBM50136037: 1-(4-Butoxy-phenyl)-1H-imidazole (CHEMBL112532). Affinity data for CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4. Curated by ChEMBL from Taisho Pharmaceutical (PubMed ID 14640550). View Source
- [2] Zhang W, Ramamoorthy Y, Kilicarslan T, Nolte H, Tyndale RF, Sellers EM. Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metab Dispos. 2002 Mar;30(3):314-8. PMID: 11854151. Miconazole CYP1A2 IC50 ≈ 4.55 μM in human liver microsomes. View Source
